Acetic acid;5-methyloxolan-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyloxolan-2-ol can be achieved through several methods. One common approach involves the esterification of acetic acid with 5-methyloxolan-2-ol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methyloxolan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 5-methyloxolan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) in acidic medium.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Acetic acid;5-methyloxolan-2-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug formulation and delivery.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-methyloxolan-2-ol involves its interaction with various molecular targets. The hydroxyl group in 5-methyloxolan-2-ol can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetic acid moiety can participate in acid-base reactions, altering the pH of the environment and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methanol: A simple alcohol with a hydroxyl group.
Ethanol: Another alcohol with a similar structure but different properties.
Propylene glycol: A diol with two hydroxyl groups.
Uniqueness
Acetic acid;5-methyloxolan-2-ol is unique due to its combination of a carboxylic acid and a cyclic ether with a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
61494-67-5 |
---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
acetic acid;5-methyloxolan-2-ol |
InChI |
InChI=1S/C5H10O2.C2H4O2/c1-4-2-3-5(6)7-4;1-2(3)4/h4-6H,2-3H2,1H3;1H3,(H,3,4) |
InChI Key |
SNINWQYOGSHROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)O.CC(=O)O |
Origin of Product |
United States |
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